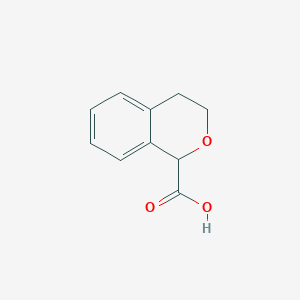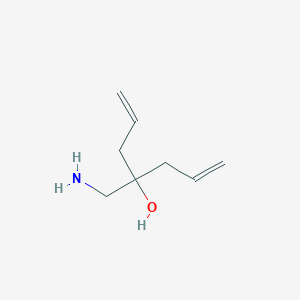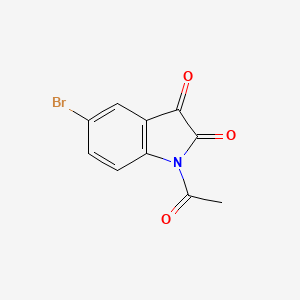
Isochroman-1-carbonsäure
Übersicht
Beschreibung
Isochroman-1-carboxylic acid is an organic compound with the molecular formula C9H8O3 It is a derivative of isochroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Wissenschaftliche Forschungsanwendungen
Isochroman-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
Target of Action
Isochroman-1-carboxylic acid is a complex molecule that interacts with various targets in the body. It’s known that carboxylic acid moieties, like the one present in isochroman-1-carboxylic acid, play a significant role in pharmaceuticals and agrochemicals .
Mode of Action
The mode of action of Isochroman-1-carboxylic acid involves its interaction with these targets, leading to various biochemical changes. One such interaction is the Pd-catalysed C–H functionalisation of free carboxylic acids . This process has drawn significant attention due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals .
Biochemical Pathways
The biochemical pathways affected by Isochroman-1-carboxylic acid are complex and multifaceted. One key pathway involves the asymmetric synthesis of isochromanone derivatives through a Z-selective-1,3-OH insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides . This process is facilitated by the combination of achiral dirhodium salts and chiral N, N′-dioxide–metal complexes .
Pharmacokinetics
The asymmetric synthesis of isochromanone derivatives, a process in which isochroman-1-carboxylic acid is involved, has been efficiently realized . This suggests that the compound may have favorable bioavailability, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of Isochroman-1-carboxylic acid’s action are diverse. For instance, the compound has been used in the acylation of amines in natural and modified cephalosporin and penicillin β-lactams, producing compounds that exhibited in vitro antibiotic activity against pathogenic microorganisms .
Biochemische Analyse
Biochemical Properties
Isochroman-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of α-alkoxy isochroman derivatives. These reactions are facilitated by electrochemical α-C(sp3)–H/O–H cross-coupling reactions in the presence of benzoic acid . Isochroman-1-carboxylic acid interacts with enzymes and proteins involved in these reactions, such as benzoic acid, which aids in the electro-oxidation process and increases product yield . The nature of these interactions is primarily catalytic, enhancing the efficiency of the biochemical reactions.
Cellular Effects
Isochroman-1-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of α-alkoxy isochroman derivatives suggests its involvement in modifying cellular functions by altering the chemical environment within cells . These modifications can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of isochroman-1-carboxylic acid involves its interaction with biomolecules at the molecular level. The compound participates in electrochemical α-C(sp3)–H/O–H cross-coupling reactions, where it undergoes oxidation facilitated by benzoic acid . This process involves the formation of α-alkoxy isochroman derivatives, which can further interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isochroman-1-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that isochroman-1-carboxylic acid can be synthesized and stored under specific conditions to maintain its stability . Over time, the compound may degrade, leading to a decrease in its efficacy in biochemical reactions.
Dosage Effects in Animal Models
The effects of isochroman-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing biochemical reactions and modifying cellular functions. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing its risks.
Metabolic Pathways
Isochroman-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into α-alkoxy isochroman derivatives . These metabolic pathways are crucial for the compound’s role in biochemical reactions, as they determine the efficiency and yield of the desired products. The compound’s effects on metabolic flux and metabolite levels are also significant, as they influence the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of isochroman-1-carboxylic acid within cells and tissues are essential for its biochemical activity. The compound is transported across cell membranes and distributed to specific cellular compartments where it exerts its effects . Transporters and binding proteins may facilitate this process, ensuring that the compound reaches its target sites within cells.
Subcellular Localization
Isochroman-1-carboxylic acid’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isochroman-1-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of isochroman using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the use of electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols in the presence of benzoic acid, which facilitates the electro-oxidation process and increases the product yield .
Industrial Production Methods
Industrial production of isochroman-1-carboxylic acid typically involves large-scale oxidation reactions using robust oxidizing agents under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Isochroman-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to isochromanone derivatives.
Reduction: Formation of isochroman-1-methanol.
Substitution: Introduction of functional groups at the carboxylic acid position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, amines, alcohols.
Major Products
Oxidation: Isochromanone derivatives.
Reduction: Isochroman-1-methanol.
Substitution: Isochroman-1-carboxylate esters, amides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isochroman: The parent compound of isochroman-1-carboxylic acid.
Isochromanone: An oxidized derivative of isochroman.
Isochroman-1-methanol: A reduced derivative of isochroman-1-carboxylic acid.
Uniqueness
Isochroman-1-carboxylic acid is unique due to its carboxylic acid functional group, which allows for a wide range of chemical modifications and applications. This distinguishes it from other isochroman derivatives that may lack this functional group .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-isochromene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-4,9H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCPCHSZBGPHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390106 | |
| Record name | Isochroman-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13328-85-3 | |
| Record name | Isochroman-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper in relation to isochroman-1-carboxylic acid?
A1: The research paper focuses on the synthesis of diamides utilizing isochroman-1-carboxylic acid as a starting material []. It explores the reaction conditions and methods for successfully converting isochroman-1-carboxylic acid into various diamide derivatives. The study primarily focuses on the synthetic methodology and characterization of the resulting diamides, rather than exploring the biological activity or applications of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)

![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)











